tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate
Description
Tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, features a tert-butyl group attached to a piperidine ring, which is further substituted with a fluoropyrimidinyl group.
Properties
Molecular Formula |
C14H21FN4O2 |
|---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H21FN4O2/c1-14(2,3)21-13(20)18-10-4-6-19(7-5-10)11-8-16-12(15)17-9-11/h8-10H,4-7H2,1-3H3,(H,18,20) |
InChI Key |
YSJDXLCGEJXXGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(N=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate typically involves the following steps:
Piperidine Derivative Synthesis: : The piperidine ring is synthesized or obtained from commercially available sources.
Fluorination: : The piperidine derivative undergoes fluorination to introduce the fluoropyrimidinyl group at the appropriate position.
Carbamate Formation: : The fluorinated piperidine is then reacted with tert-butyl carbamate under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: : Formation of reduced derivatives with different functional groups.
Substitution: : Formation of substituted piperidine derivatives with various nucleophiles.
Scientific Research Applications
Tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate: can be compared with other similar compounds, such as:
Tert-butyl N-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methylcarbamate
Tert-butyl N-{[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl}carbamate
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
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